7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2202166-57-0
VCID: VC5666661
InChI: InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3
SMILES: CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

CAS No.: 2202166-57-0

Cat. No.: VC5666661

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine - 2202166-57-0

Specification

CAS No. 2202166-57-0
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3
Standard InChI Key NROMRGBMWLBBQT-UHFFFAOYSA-N
SMILES CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Key substituents include:

  • Methyl groups at positions 2 and 5.

  • Cyclopropylmethoxy group (-O-CH2-C3H5) at position 7.

The cyclopropylmethoxy group introduces steric bulk and lipophilicity, potentially influencing bioavailability and target interactions .

IUPAC Name and Molecular Formula

  • IUPAC Name: 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

  • Molecular Formula: C13H16N4O.

  • Molecular Weight: 260.30 g/mol.

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters . For this compound, a plausible route includes:

  • Core Formation: React 5-amino-3-methylpyrazole with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid catalyzed by H2SO4 to form the pyrazolo[1,5-a]pyrimidine core .

  • Chlorination: Treat the intermediate with phosphorus oxychloride (POCl3) to introduce a chlorine atom at position 7 .

  • Etherification: Substitute the chlorine with cyclopropylmethanol under basic conditions (e.g., K2CO3) to install the cyclopropylmethoxy group .

Key Reaction Conditions:

  • Cyclocondensation at 80–100°C for 6–12 hours .

  • Chlorination at reflux (110°C) for 4 hours .

  • Etherification in DMF at 60°C for 8 hours .

Characterization Data

While experimental data for this specific compound is unavailable, analogs are characterized using:

  • IR Spectroscopy: Peaks for C≡N (2231 cm⁻¹), C=O (1670 cm⁻¹), and ether C-O (1100–1250 cm⁻¹) .

  • NMR:

    • ¹H NMR: Methyl groups (δ 2.1–2.5 ppm), cyclopropyl protons (δ 0.5–1.2 ppm), and pyrimidine protons (δ 6.8–8.2 ppm) .

    • ¹³C NMR: Pyrimidine carbons (δ 150–160 ppm), cyclopropyl carbons (δ 5–15 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 260.3 (M⁺) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight260.30 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting PointEstimated 200–250°C (analogs)
LogP (Lipophilicity)~2.5 (predicted)
StabilityStable under inert conditions

The cyclopropylmethoxy group enhances lipophilicity, favoring membrane permeability, while methyl groups improve metabolic stability .

Biological Activity and Applications

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are prominent PI3Kδ inhibitors, with IC50 values in the nanomolar range . The cyclopropylmethoxy group may mimic morpholine or other oxygen-containing substituents in PI3Kδ binders, enhancing selectivity . For example, CPL302253 (a PI3Kδ inhibitor) shares a pyrazolo[1,5-a]pyrimidine core and shows efficacy in asthma models .

Drug Discovery Prospects

  • Targeted Therapies: Potential applications in inflammatory diseases (e.g., COPD) due to PI3Kδ inhibition .

  • Structure-Activity Relationship (SAR):

    • Methyl groups at 2 and 5 optimize steric fit in kinase active sites .

    • Cyclopropylmethoxy at 7 balances lipophilicity and metabolic stability .

Recent Developments

Synthetic Innovations

Recent advances leverage cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to introduce diverse substituents . For instance, morpholine and benzimidazole derivatives are synthesized via nucleophilic substitutions .

Pharmacological Optimization

Structural modifications focus on improving PI3Kδ isoform selectivity. Cyclopropyl groups, as in 7-cyclopropyl analogs, reduce off-target effects compared to bulkier substituents .

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